benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853009
InChI: InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H
SMILES:
Molecular Formula: C22H31N3O6
Molecular Weight: 433.5 g/mol

benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

CAS No.:

Cat. No.: VC18853009

Molecular Formula: C22H31N3O6

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid -

Specification

Molecular Formula C22H31N3O6
Molecular Weight 433.5 g/mol
IUPAC Name benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H
Standard InChI Key IOUHNRWCBRLZLL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted with a propanoic acid chain, which is further functionalized at the α- and β-positions. The α-position contains a Boc-protected amino group (-NH-C(O)-O-tert-butyl), while the β-position connects to a Boc-protected imidazole ring. This arrangement creates a sterically hindered environment that influences reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₃₁N₃O₆
Molecular Weight433.5 g/mol
IUPAC NameBenzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Functional GroupsBenzene, Imidazole, Boc, Carboxylic Acid

The imidazole ring’s nitrogen atoms provide sites for hydrogen bonding and coordination, critical for interactions in catalytic or receptor-binding contexts .

Synthesis and Manufacturing

Protection-Deprotection Strategy

Synthesis begins with the sequential protection of the amino and imidazole groups using tert-butyloxycarbonyl anhydride (Boc₂O) under basic conditions. For example, the amino group is protected first via reaction with Boc₂O in dichloromethane and triethylamine, followed by imidazole protection using Boc chloride in anhydrous tetrahydrofuran .

Coupling and Cyclization

The propanoic acid backbone is constructed through a Michael addition between acrylate derivatives and imidazole-containing nucleophiles. Final cyclization and purification via column chromatography yield the target compound with >95% purity .

Chemical Reactivity and Mechanisms

Oxidation and Reduction Pathways

Oxidation of the imidazole ring with meta-chloroperbenzoic acid (mCPBA) generates imidazole N-oxide derivatives, while catalytic hydrogenation reduces the benzene ring to cyclohexane, altering the compound’s hydrophobicity.

Electrophilic Substitution

The benzene ring undergoes nitration at the para position when treated with nitric acid and sulfuric acid, demonstrating predictable aromatic reactivity. Conversely, the Boc groups remain intact under mild acidic conditions but cleave in trifluoroacetic acid, enabling selective deprotection .

Applications in Scientific Research

Peptide Synthesis Intermediate

The compound serves as a Boc-protected building block in solid-phase peptide synthesis (SPPS). Its dual Boc groups prevent undesired side reactions during amino acid coupling, improving yields in complex peptide sequences .

Enzyme Inhibition Studies

Preliminary assays indicate that the deprotected imidazole moiety competitively inhibits histidine decarboxylase, an enzyme involved in histamine biosynthesis. This suggests potential applications in allergy and inflammation research.

Comparative Analysis with Related Compounds

Structural Analogues

Compared to simpler imidazole derivatives like 3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (C₁₆H₂₅N₃O₆), the addition of a benzene ring and second Boc group in the target compound enhances lipophilicity (LogP = 2.39 vs. 1.85), favoring membrane permeability in drug delivery applications .

Table 2: Comparative Properties of Imidazole Derivatives

CompoundMolecular FormulaLogPApplication
Target CompoundC₂₂H₃₁N₃O₆2.39Peptide synthesis, Enzyme inhibition
3-[3-(Boc)imidazol-4-yl]propanoic acidC₁₆H₂₅N₃O₆1.85Intermediate in small-molecule drugs

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